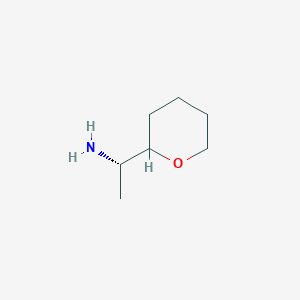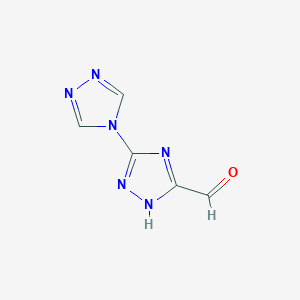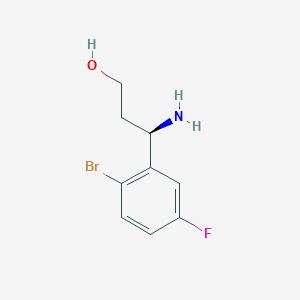
(R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzene and ®-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol group, followed by nucleophilic substitution to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a fluorophenylpropanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fluorophenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanol derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
®-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL: Similar structure but with the fluorine atom in a different position.
®-3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: Similar structure but with a methyl group instead of fluorine.
Uniqueness
®-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI-Schlüssel |
KHLWOHZGHOSRLT-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)[C@@H](CCO)N)Br |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(CCO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


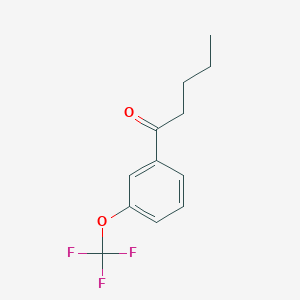
![Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13055887.png)

![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
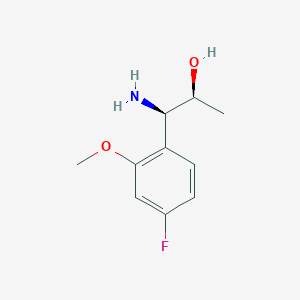


![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)


![N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B13055931.png)
